Stereochemical Configuration Determines Downstream Ticagrelor Diastereomer Outcome: (1S,2S)-Ester vs. (1R,2R)-Ester
The (1S,2S)-configuration of ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate is the mandatory stereochemical input for producing Ticagrelor. Following ester hydrolysis to the corresponding (1S,2S)-carboxylic acid and subsequent Curtius rearrangement, the stereochemistry inverts at the C-1 position, yielding (1R,2S)-2-(4-chlorophenyl)cyclopropylamine — the precise stereoisomer required for coupling to the triazolopyrimidine core of Ticagrelor [1]. In contrast, use of the (1R,2R)-enantiomer (acid CAS 31501-86-7; ester CAS 4103-57-5 rel) would produce the (1S,2R)-diastereomer of the cyclopropylamine, which is stereochemically incompetent for the final API and constitutes a diastereomeric impurity [2]. The engineered myoglobin biocatalytic route achieves this specific (1S,2S)-configuration with 98–99.9% diastereomeric excess (de) and 96–99.9% enantiomeric excess (ee), values unattainable with racemic starting materials [3].
| Evidence Dimension | Stereochemical configuration for correct downstream cyclopropylamine diastereomer |
|---|---|
| Target Compound Data | (1S,2S)-ethyl ester yields (1R,2S)-cyclopropylamine after hydrolysis and Curtius rearrangement; biocatalytic route delivers 98–99.9% de and 96–99.9% ee [3] |
| Comparator Or Baseline | (1R,2R)-enantiomer (ester: CAS 4103-57-5 rel; acid: CAS 31501-86-7) yields (1S,2R)-cyclopropylamine — the incorrect diastereomer; racemic trans mixture (CAS 4103-57-5) yields both diastereomers in 1:1 ratio |
| Quantified Difference | The (1S,2S)-enantiomer yields a single correct diastereomer; the racemic mixture yields a 1:1 mixture with 50% incorrect diastereomer that must be removed |
| Conditions | Curtius rearrangement of the corresponding cyclopropanecarboxylic acid; validated in multigram synthesis of Ticagrelor core [1] |
Why This Matters
Procurement of the incorrect enantiomer results in 100% failure of downstream Ticagrelor synthesis, representing a critical go/no-go specification for pharmaceutical intermediate sourcing.
- [1] Hugentobler, K. G., Sharif, H. H., Rasparini, M., Heath, R. S., & Turner, N. J. (2016). Biocatalytic approaches to a key building block for the anti-thrombotic agent ticagrelor. Organic & Biomolecular Chemistry, 14(34), 8064–8067. View Source
- [2] Hugentobler, K. G., Rasparini, M., Thompson, L. A., Jolley, K. E., Blacker, A. J., & Turner, N. J. (2017). Comparison of a Batch and Flow Approach for the Lipase-Catalyzed Resolution of a Cyclopropanecarboxylate Ester, A Key Building Block for the Synthesis of Ticagrelor. Organic Process Research & Development, 21(2), 195–199. View Source
- [3] Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. Angewandte Chemie International Edition, 55(52), 16110–16114. View Source
